![molecular formula C14H21NO5S B6632559 (2R)-2-[(4-tert-butylphenyl)sulfonylamino]-4-hydroxybutanoic acid](/img/structure/B6632559.png)
(2R)-2-[(4-tert-butylphenyl)sulfonylamino]-4-hydroxybutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-[(4-tert-butylphenyl)sulfonylamino]-4-hydroxybutanoic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, a sulfonylamino group, and a hydroxybutanoic acid moiety. The stereochemistry of the compound is denoted by the (2R) configuration, indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(4-tert-butylphenyl)sulfonylamino]-4-hydroxybutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the tert-butylphenyl sulfonyl chloride: This is achieved by reacting 4-tert-butylphenyl sulfonyl chloride with an appropriate amine under controlled conditions.
Coupling Reaction: The sulfonyl chloride is then coupled with a suitable hydroxybutanoic acid derivative in the presence of a base to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-[(4-tert-butylphenyl)sulfonylamino]-4-hydroxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a sulfide derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2R)-2-[(4-tert-butylphenyl)sulfonylamino]-4-hydroxybutanoic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2R)-2-[(4-tert-butylphenyl)sulfonylamino]-4-hydroxybutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-[(4-tert-butylphenyl)sulfonylamino]-4-hydroxybutanoic acid: The enantiomer of the compound with different stereochemistry.
4-tert-Butylphenyl sulfonyl chloride: A precursor used in the synthesis of the compound.
4-tert-Butylphenol: A related compound with a similar phenyl ring structure.
Uniqueness
(2R)-2-[(4-tert-butylphenyl)sulfonylamino]-4-hydroxybutanoic acid is unique due to its specific stereochemistry and the presence of both sulfonylamino and hydroxybutanoic acid moieties. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
IUPAC Name |
(2R)-2-[(4-tert-butylphenyl)sulfonylamino]-4-hydroxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S/c1-14(2,3)10-4-6-11(7-5-10)21(19,20)15-12(8-9-16)13(17)18/h4-7,12,15-16H,8-9H2,1-3H3,(H,17,18)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRFGGJBUSWCPL-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC(CCO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N[C@H](CCO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
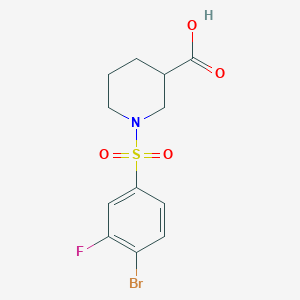
![(2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]pyrrolidine-2-carboxamide](/img/structure/B6632487.png)
![(2R)-2-[(2-cyclopent-2-en-1-ylacetyl)amino]-3-phenylpropanoic acid](/img/structure/B6632495.png)
![3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N,4-dimethylbenzamide](/img/structure/B6632496.png)
![3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide](/img/structure/B6632504.png)
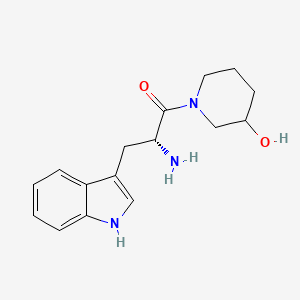
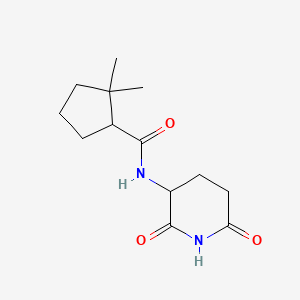
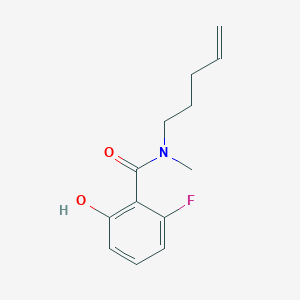
![4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile](/img/structure/B6632521.png)
![(2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]piperidine-2-carboxamide](/img/structure/B6632546.png)
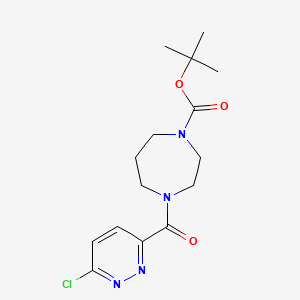
![(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-4-hydroxybutanoic acid](/img/structure/B6632569.png)
![(2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid](/img/structure/B6632574.png)
![(2S)-3-[(4-chloro-2-methoxyphenyl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632576.png)
